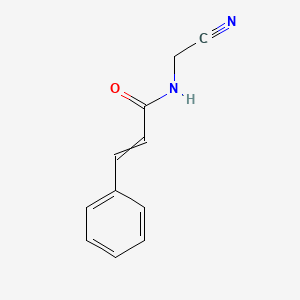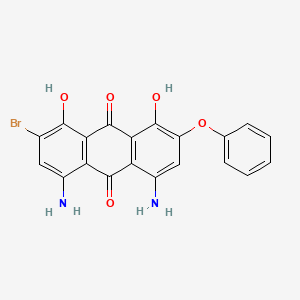
4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione: is a complex organic compound derived from anthraquinone This compound is characterized by its unique structure, which includes amino, bromo, hydroxy, and phenoxy functional groups attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 2-position of the anthraquinone core.
Amination: Addition of amino groups at the 4 and 5 positions.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.
Phenoxylation: Attachment of a phenoxy group at the 7 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the anthraquinone core, converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyanthracenes.
Substitution: Formation of various substituted anthracenes.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a building block for more complex organic molecules.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential anticancer properties.
- Explored as a candidate for antimicrobial agents.
Industry:
- Utilized in the production of advanced materials.
- Employed in the development of sensors and electronic devices.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can:
Bind to DNA: Intercalate between DNA bases, disrupting replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor for enzymes involved in cell proliferation and survival.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress in cells, leading to apoptosis.
Comparison with Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 2-Bromo-1,8-diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
Uniqueness:
- The presence of both amino and bromo groups in 4,5-Diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione makes it distinct from other similar compounds.
- Its unique structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
88604-14-2 |
|---|---|
Molecular Formula |
C20H13BrN2O5 |
Molecular Weight |
441.2 g/mol |
IUPAC Name |
4,5-diamino-2-bromo-1,8-dihydroxy-7-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13BrN2O5/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7,24-25H,22-23H2 |
InChI Key |
OPXXCVXNQGTLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)

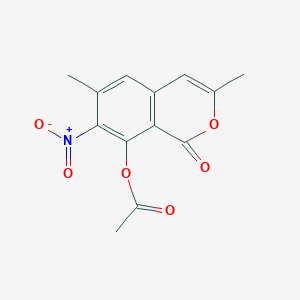

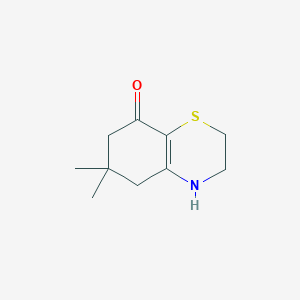
![[2-(Phenylsulfanyl)furan-3-yl]methanol](/img/structure/B14387968.png)

![4-Methyl-N-{[2-(2-nitrophenoxy)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B14387979.png)

![(2E)-2-[(2-Chlorophenyl)imino]-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14387994.png)
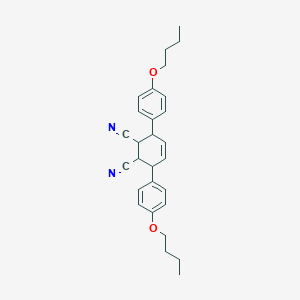
methanone](/img/structure/B14388023.png)

